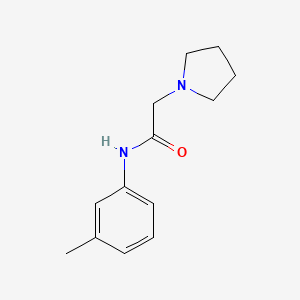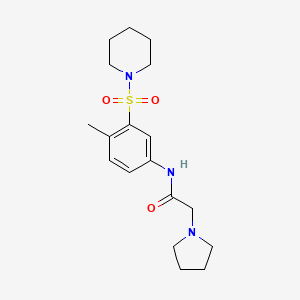
N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide, also known as CMAP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of pyrrolidinyl amides and is commonly used as a tool compound in drug discovery.
Mecanismo De Acción
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide is not fully understood, but it is believed to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes, including learning and memory, attention, and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide can enhance the activity of the α7 nicotinic acetylcholine receptor, leading to increased calcium influx and neurotransmitter release. This can result in improved cognitive function and reduced inflammation. N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide has also been shown to have analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide in lab experiments is its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This allows for precise targeting of this receptor and reduces the risk of off-target effects. However, one limitation is that N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide is not suitable for in vivo studies due to its poor pharmacokinetic properties.
Direcciones Futuras
There are several future directions for research involving N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide. One area of interest is the development of more potent and selective modulators of the α7 nicotinic acetylcholine receptor. Another direction is the investigation of the therapeutic potential of N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide and related compounds in various neurological and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide and its effects on neuronal signaling.
Métodos De Síntesis
The synthesis of N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide involves the reaction of 2-chloro-4-methylphenyl isocyanate with pyrrolidine-1-carboxylic acid in the presence of a base. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide has been used in various scientific research applications, including drug discovery, medicinal chemistry, and neuroscience. It has been used as a tool compound to study the mechanism of action of various drugs and to identify potential drug targets. N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide has also been used to study the role of neurotransmitters in the brain and to investigate the effects of drugs on neuronal signaling.
Propiedades
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-4-5-12(11(14)8-10)15-13(17)9-16-6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJKXHOOKYYCRRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)-2-pyrrolidin-1-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7636733.png)
![1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7636745.png)
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7636748.png)
![N-(2-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]benzamide](/img/structure/B7636765.png)

![[2-[Benzyl(methyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7636779.png)




![N-cyclohexyl-N-[(4-fluorophenyl)methyl]-2-(2-oxopyridin-1-yl)acetamide](/img/structure/B7636797.png)
![2-(2,3-dihydro-1H-inden-5-yl)-N-[4-(1,2,5-trimethylpyrrol-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7636808.png)
